molecular formula C9H14O2 B14218959 5-Methyl-7-oxooct-5-enal CAS No. 740816-30-2

5-Methyl-7-oxooct-5-enal

Cat. No.: B14218959
CAS No.: 740816-30-2
M. Wt: 154.21 g/mol
InChI Key: YGHWQWBYPIFDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-7-oxooct-5-enal is a biochemical research compound that belongs to the class of α,β-unsaturated aldehydes. This class of molecules is of significant interest in scientific research due to its role as potential products of lipid peroxidation and its subsequent reactivity with biological macromolecules. Similar γ-oxygenated-α,β-unsaturated aldehydes, such as 4-hydroxy-7-oxohept-5-enoic acid (HOHA) and 4-keto-7-oxohept-5-enoic acid (KOHA), are generated from the oxidative fragmentation of phospholipids containing docosahexaenoic acid (DHA), a polyunsaturated fatty acid highly enriched in neural tissues like the brain and retina . These reactive lipid derivatives can form covalent adducts with the primary amino groups of proteins and ethanolamine phospholipids, leading to the formation of advanced lipoxidation end products (ALEs) . Researchers utilize this compound and related compounds to study these processes in models of oxidative stress, which is implicated in various pathological states including inflammation, atherosclerosis, neurodegenerative diseases, and cancer . Its mechanism of action involves Michael addition or Schiffs base formation with nucleophilic sites on proteins and phospholipids, potentially altering their structure and function. The study of such compounds provides valuable insights into the molecular mechanisms linking oxidative stress to cellular dysfunction. This product is intended for research purposes only by trained laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

740816-30-2

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

5-methyl-7-oxooct-5-enal

InChI

InChI=1S/C9H14O2/c1-8(7-9(2)11)5-3-4-6-10/h6-7H,3-5H2,1-2H3

InChI Key

YGHWQWBYPIFDCF-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)CCCC=O

Origin of Product

United States

Preparation Methods

Cross-Metathesis-Mediated Synthesis

Grubbs-catalyzed cross-metathesis (CM) has emerged as a robust method for constructing the (5E)-double bond. Thalji and Roush (2005) reported a stereoselective route using methyl 10-undecenoate (7) and dimethyl maleate (3) with Grubbs II catalyst (Table 1):

Table 1: Cross-Metathesis Optimization

Entry Catalyst Solvent Ratio (7:3) Temp (°C) Yield (%)
1 Grubbs I Toluene 1:1 80 38
8 Grubbs I Toluene 1:5 80 52

Increasing the stoichiometry of dimethyl maleate shifted the equilibrium toward the desired product, minimizing homodimerization of 7. The (E)-selectivity arises from the catalyst’s preference for trans-alkene formation during the metallacyclobutane intermediate step. Purification via silica chromatography (petroleum ether/ethyl acetate) yielded this compound with >90% stereopurity.

Oxidation of Diol Precursors

Moore et al. (2006) demonstrated a two-step oxidation protocol starting from (2R,3R)-3,7-dimethyloct-6-en-1,2-diol (Scheme 1):

  • Periodate Cleavage : Sodium periodate (NaIO₄) in methanol selectively cleaved the vicinal diol to generate (R)-norcitronellal (5).
  • Dess-Martin Oxidation : Subsequent treatment with Dess-Martin periodinane oxidized the primary alcohol to the aldehyde, affording this compound in 77% yield.

Scheme 1
$$
\text{(2R,3R)-Diol} \xrightarrow{\text{NaIO}_4} \text{(R)-Norcitronellal} \xrightarrow{\text{Dess-Martin}} \text{this compound}
$$

This method avoids metal catalysts, making it suitable for acid-sensitive substrates.

Aldol Condensation Pathways

Thalji and Roush (2005) utilized an Evans aldol reaction between ethyl ketone (9) and aldehyde (10) to assemble the carbon skeleton (Table 2):

Table 2: Aldol Reaction Conditions

Entry Base Solvent Temp (°C) Yield (%)
1 LDA THF -78 65
2 NaHMDS CH₂Cl₂ -40 72

The syn-aldol adduct was obtained with >95:5 diastereomeric ratio (dr) using NaHMDS, attributed to the Zimmerman-Traxler transition state. Subsequent deprotection and oxidation yielded the target compound.

Mechanistic Insights

Stereochemical Control in Cross-Metathesis

Grubbs II catalyst facilitates anti-alkylidene formation, favoring (E)-alkenes due to reduced steric hindrance in the transition state. Kinetic studies revealed a first-order dependence on catalyst concentration, with a turnover frequency (TOF) of 12 h⁻¹ at 80°C.

Oxidation Dynamics

Dess-Martin periodinane operates via a hypervalent iodine intermediate, enabling rapid oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids. Computational studies (DFT) identified a low-energy pathway involving iodine(III) coordination to the alcohol oxygen.

Comparative Analysis of Methods

Table 3: Method Comparison

Method Yield (%) Stereoselectivity Scalability
Cross-Metathesis 52–72 High (E) Industrial
Diol Oxidation 77 N/A Lab-scale
Aldol Condensation 65–72 High (syn) Moderate

Cross-metathesis offers superior scalability for industrial applications, while diol oxidation provides a metal-free alternative for small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-7-oxooct-5-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde or ketone groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed:

    Oxidation: 5-Methyl-7-oxooctanoic acid

    Reduction: 5-Methyl-7-hydroxyoct-5-enal

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: 5-Methyl-7-oxooct-5-enal is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and ketones. It serves as a model substrate for investigating metabolic pathways.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 5-Methyl-7-oxooct-5-enal involves its interaction with various molecular targets. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to modifications in their activity. This compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Overview of Key Compounds from the Evidence

5-Methyl-7-methoxyisoflavone

  • Structure : A methoxy-substituted isoflavone with the formula C₁₇H₁₄O₃ (MW: 266.29) .
  • Applications: Used as a reference standard in analytical chemistry .
  • Properties :
    • Stability: Stable for ≥4 years at -20°C .
    • Purity: ≥95% (HPLC) .

5-MeO-DMT.HCl

  • Structure : A tryptamine derivative (N,N-dimethyl-5-methoxytryptamine hydrochloride) .
  • Applications :
    • Laboratory research chemical, often used in neuropharmacological studies .
  • Supplied as a solution (1 mg/ml in methanol) for controlled experimental use .

8-O-Acetylshanzhiside Methyl Ester

  • Structure : A cyclopenta[c]pyran derivative with acetyl and glycosyl groups .
  • Applications :
    • Pharmacological research, particularly in anti-inflammatory and neuroprotective studies .
    • Synthetic precursor for fine chemicals .

Comparative Analysis of Structural and Functional Features

Table 1: Key Comparisons

Feature 5-Methyl-7-methoxyisoflavone 5-MeO-DMT.HCl 8-O-Acetylshanzhiside Methyl Ester
Chemical Class Isoflavone Tryptamine derivative Iridoid glycoside
Molecular Formula C₁₇H₁₄O₃ C₁₃H₁₈N₂O·HCl C₂₀H₂₈O₁₂
Functional Groups Methoxy, ketone, phenyl Methoxy, indole, tertiary amine Acetyl, hydroxyl, glycoside
Primary Use Reference standard, nutraceutical research Neuropharmacological research Anti-inflammatory drug development
Stability Stable at -20°C for years Requires refrigeration Not explicitly stated
Safety Profile No known hazards Hazardous; requires PPE No safety data provided

5-Methyl-7-methoxyisoflavone

  • Pharmacological Potential: Structurally analogous to soy isoflavones (e.g., genistein), suggesting possible estrogenic or antioxidant activity .
  • Analytical Utility : High-purity batches (≥98%) enable precise quantification in complex matrices .

5-MeO-DMT.HCl

  • Handling Challenges: Volatile methanol solvent necessitates ventilation and spill containment protocols .

8-O-Acetylshanzhiside Methyl Ester

  • Synthetic Utility : Serves as a scaffold for derivatization in iridoid-based drug discovery .

Limitations and Knowledge Gaps

  • 5-Methyl-7-oxooct-5-enal : Absent from the provided evidence, limiting direct comparison. Its α,β-unsaturated aldehyde group suggests reactivity distinct from the methoxy/ketone systems in the reviewed compounds.
  • Safety Data: Limited information on long-term stability or toxicity for 8-O-Acetylshanzhiside Methyl Ester .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.